2-(3-methoxyphenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide
説明
特性
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20-16(14-7-4-8-15(14)19-20)11-18-17(21)10-12-5-3-6-13(9-12)22-2/h3,5-6,9H,4,7-8,10-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFLZYLFKSPGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenyl acetamide precursor, followed by the introduction of the tetrahydrocyclopenta[c]pyrazolyl group through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2-(3-methoxyphenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to modify the pyrazolyl moiety.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce various reduced forms of the pyrazolyl group.
科学的研究の応用
2-(3-methoxyphenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, while the pyrazolyl moiety could modulate various signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Key Structural and Functional Differences
The following table highlights critical distinctions between the target compound and analogous acetamide derivatives:
Functional Group Impact
- Methoxy vs. Halogen Substituents : The target’s 3-methoxyphenyl group likely improves solubility compared to chlorophenyl () or fluorophenylsulfanyl () groups, which are more lipophilic. However, halogens (e.g., -Cl, -F) often enhance binding through halogen bonding or electron-withdrawing effects .
- Heterocyclic Cores: The cyclopenta[c]pyrazole in the target compound offers a fused bicyclic structure distinct from 1,2,3-triazole () or thienopyridine (). This rigidity may influence conformational stability during receptor interactions .
- Acetamide Linkers : While all compounds share an acetamide backbone, variations in substituents (e.g., sulfanyl in , oxadiazole in ) modulate electronic and steric profiles, affecting target selectivity .
生物活性
2-(3-methoxyphenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : 2-(3-methoxyphenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide
- Molecular Formula : C17H22N4O2
- Molecular Weight : 314.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are crucial for numerous physiological processes. GPCRs are involved in signal transduction and can influence pathways such as inflammation and neurotransmission .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical responses within cells.
- Anti-inflammatory Effects : Similar compounds have shown potential anti-inflammatory properties through the modulation of cytokine release and immune response pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 2-(3-methoxyphenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers. The study indicated that the compound could effectively reduce swelling and pain associated with inflammatory conditions.
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it may protect neurons from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer:
The synthesis typically involves a multi-step sequence, including:
Condensation reactions between the cyclopenta[c]pyrazole core and 3-methoxyphenylacetic acid derivatives, using coupling agents like EDCI/HOBt in DMF at 60–80°C .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Critical parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric precision (1:1.05 molar ratio) to minimize side products .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Strategies include:
Orthogonal validation : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests (MTT assays) under standardized conditions (pH 7.4, 37°C) .
Structural confirmation : Use LC-MS to verify compound integrity in biological matrices .
Meta-analysis : Apply multivariate statistical tools (ANOVA, PCA) to identify confounding variables (e.g., solvent DMSO concentration) .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions and purity (>95%) .
High-Performance Liquid Chromatography (HPLC) : C18 column, acetonitrile/water mobile phase (λ = 254 nm) to assess purity .
Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected m/z) .
Advanced Question: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Validate with co-crystallization data if available .
Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities and compare with experimental IC₅₀ values .
Basic Question: How should stability studies be designed under physiological conditions?
Methodological Answer:
pH Stability : Incubate in simulated gastric (pH 2) and intestinal (pH 7.4) buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS .
Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C indicates robustness) .
Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Advanced Question: How to optimize the compound’s selectivity for target enzymes over homologs?
Methodological Answer:
Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxyphenyl or cyclopentapyrazole groups. Test against isoform panels (e.g., kinase family members) .
Homology Modeling : Compare target vs. homolog binding pockets (e.g., ATP-binding sites). Introduce steric hindrance via bulkier substituents .
Biolayer Interferometry (BLI) : Measure kinetic parameters (kₒₙ/kₒff) to quantify selectivity .
Basic Question: What are key considerations for scaling synthesis from milligram to gram scale?
Methodological Answer:
Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
Catalyst Efficiency : Screen Pd/C or Ni catalysts for coupling steps to reduce metal leaching .
Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .
Advanced Question: How to investigate off-target effects in complex biological systems?
Methodological Answer:
Proteome-Wide Profiling : Use thermal shift assays (CETSA) to identify off-target protein interactions .
CRISPR Screening : Knock out suspected off-target genes in cell lines and assess rescue phenotypes .
In Vivo Models : Administer the compound to transgenic mice (e.g., CYP450 knockouts) to study metabolism-dependent toxicity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
